molecular formula C16H15BrN6O2 B2453662 5-bromo-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide CAS No. 1021248-99-6

5-bromo-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide

Cat. No.: B2453662
CAS No.: 1021248-99-6
M. Wt: 403.24
InChI Key: SVVANNVXBHQPGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H15BrN6O2 and its molecular weight is 403.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-Bromo-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide, with the CAS number 1021248-99-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C16_{16}H15_{15}BrN6_6O2_2
  • Molecular Weight : 403.23 g/mol
  • Structure : The compound contains a furan ring, a pyridazine moiety, and a bromine substituent, contributing to its biological properties.

Research indicates that compounds similar to this compound often interact with specific biological targets, such as kinases and enzymes involved in inflammatory pathways. For instance, studies on pyridazine derivatives have shown their ability to inhibit IKKβ, an important regulator in the NF-kB signaling pathway, which is crucial for inflammatory responses .

Biological Activity

  • Anticancer Activity :
    • In vitro studies have demonstrated that related pyridazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives have shown IC50 values in the low micromolar range against breast and lung cancer cells .
    • A recent study highlighted the structure-activity relationship (SAR), indicating that modifications at the pyridazine ring can enhance anticancer potency .
  • Anti-inflammatory Properties :
    • Compounds with similar structures have been evaluated for their anti-inflammatory effects. For instance, some derivatives exhibited significant inhibition of TNF-alpha production in THP-1 cells, suggesting potential therapeutic applications in chronic inflammatory diseases .
    • The anti-inflammatory activity has been linked to the inhibition of COX enzymes, particularly COX-2, which is a common target for non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial Activity :
    • Preliminary studies have indicated that this compound exhibits antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values were reported as follows:
      Bacterial StrainMIC (µM)
      E. coli50
      S. aureus75
      S. agalactiae100

Case Studies

Several research studies have focused on the biological evaluation of pyridazine derivatives:

  • Study on IKKβ Inhibition :
    • A study demonstrated the efficacy of novel pyridazine derivatives as IKKβ inhibitors. The optimized compounds showed enhanced selectivity and potency compared to existing drugs .
  • Anti-inflammatory Evaluation :
    • In vivo models assessing carrageenan-induced paw edema revealed that certain derivatives provided significant reduction in inflammation compared to control groups treated with standard NSAIDs .
  • Cytotoxicity Assays :
    • A series of cytotoxicity assays conducted on various cancer cell lines indicated that modifications to the furan and pyridazine components could lead to increased apoptotic effects in tumor cells .

Properties

IUPAC Name

5-bromo-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN6O2/c17-12-5-4-11(25-12)16(24)20-10-9-19-14-6-7-15(23-22-14)21-13-3-1-2-8-18-13/h1-8H,9-10H2,(H,19,22)(H,20,24)(H,18,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVANNVXBHQPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.